Cas no 1804828-28-1 (5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine)

5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H2F5IN2O3/c8-5(9)2-1-14-6(15(16)17)4(3(2)13)18-7(10,11)12/h1,5H
- InChIKey: QAFJNDPMGMRJTO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C([N+](=O)[O-])=NC=C1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 67.9
5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093345-1g |
5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine |
1804828-28-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
3. Book reviews
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridineに関する追加情報
Comprehensive Overview of 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1804828-28-1)
The compound 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1804828-28-1) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of agrochemicals, pharmaceutical intermediates, and material science. Its unique structural features, including the presence of difluoromethyl, iodo, nitro, and trifluoromethoxy groups, make it a versatile building block for synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in crop protection and drug discovery.
One of the key reasons for the growing interest in 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine is its role in the development of next-generation pesticides. With the global demand for sustainable agriculture on the rise, this compound's ability to act as a precursor for novel fungicides and herbicides aligns perfectly with current trends. The fluorine and nitro substituents enhance its bioactivity, making it a candidate for addressing resistant pest strains, a hot topic in modern agrochemical research.
In the pharmaceutical sector, CAS 1804828-28-1 is being explored as a scaffold for designing small-molecule inhibitors. Its pyridine core and electron-withdrawing groups facilitate interactions with biological targets, particularly in kinase inhibition and central nervous system (CNS) drug development. Recent studies highlight its potential in neurodegenerative disease research, a field where users frequently search for terms like "new Alzheimer's targets" or "Parkinson's drug candidates."
From a synthetic chemistry perspective, the iodo and nitro groups in 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine offer excellent opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in medicinal chemistry and material science, areas where users often query "advanced heterocyclic synthesis" or "fluorinated building blocks." The compound's stability under various conditions further enhances its utility in high-throughput screening libraries.
Environmental and green chemistry considerations are also driving interest in this compound. Researchers are investigating eco-friendly synthetic routes to produce CAS 1804828-28-1 with minimal waste, aligning with searches for "sustainable chemical processes" and "green intermediates." The trifluoromethoxy group, in particular, is noted for its balance between lipophilicity and metabolic stability, a recurring theme in drug design optimization discussions.
In summary, 5-(Difluoromethyl)-4-iodo-2-nitro-3-(trifluoromethoxy)pyridine represents a multifaceted compound with applications spanning agrochemical innovation, pharmaceutical research, and synthetic methodology development. Its structural complexity and functional group diversity position it as a valuable asset in addressing contemporary scientific challenges, from food security to therapeutic breakthroughs.
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